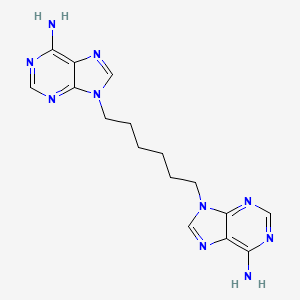

9,9'-Hexane-1,6-diylbis(9h-purin-6-amine)

Description

Structure

3D Structure

Properties

CAS No. |

22917-81-3 |

|---|---|

Molecular Formula |

C16H20N10 |

Molecular Weight |

352.40 g/mol |

IUPAC Name |

9-[6-(6-aminopurin-9-yl)hexyl]purin-6-amine |

InChI |

InChI=1S/C16H20N10/c17-13-11-15(21-7-19-13)25(9-23-11)5-3-1-2-4-6-26-10-24-12-14(18)20-8-22-16(12)26/h7-10H,1-6H2,(H2,17,19,21)(H2,18,20,22) |

InChI Key |

GZSXAOIZHBUGGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCCCCCN3C=NC4=C(N=CN=C43)N)N |

Origin of Product |

United States |

Spectroscopic and Advanced Structural Elucidation of 9,9 Hexane 1,6 Diylbis 9h Purin 6 Amine

Advanced Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the solution-state structure and dynamics of molecules. For 9,9'-Hexane-1,6-diylbis(9H-purin-6-amine), ¹H and ¹³C NMR provide essential information about the chemical environment of each atom, while advanced techniques like 2D NMR are instrumental in determining the molecule's conformational preferences.

In analogous compounds, such as 9,9'-(alkane-α,ω-diyl)diadenine, the chemical shifts of the adenine (B156593) ring protons are sensitive to the length of the alkyl chain, suggesting intramolecular interactions between the two purine (B94841) rings. rsc.org In 9,9'-Hexane-1,6-diylbis(9H-purin-6-amine), the flexible hexane (B92381) linker allows the two adenine moieties to adopt various conformations. These can range from an extended, linear arrangement to a folded conformation where the purine rings are in close proximity, potentially leading to intramolecular base-stacking. This stacking interaction would cause an upfield shift in the chemical shifts of the adenine protons (H-2 and H-8) due to the ring current effect of the neighboring purine.

The methylene (B1212753) protons of the hexane chain would exhibit distinct chemical shifts depending on their proximity to the electron-withdrawing purine rings. The protons alpha to the nitrogen (N-9) would be the most deshielded. Variable temperature NMR studies could provide insights into the energetic barriers between different conformers.

Table 1: Predicted ¹H NMR Chemical Shifts for 9,9'-Hexane-1,6-diylbis(9H-purin-6-amine) Based on data from analogous 9-alkyl-adenine derivatives.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-2 (Adenine) | ~8.1-8.3 | Singlet | Sensitive to intramolecular stacking. |

| H-8 (Adenine) | ~7.8-8.0 | Singlet | Sensitive to intramolecular stacking. |

| NH₂ (Adenine) | ~7.2-7.5 | Broad Singlet | Chemical shift can be solvent and concentration dependent. |

| N-CH₂ (Hexane) | ~4.1-4.3 | Triplet | Deshielded by the adjacent nitrogen atom. |

| N-CH₂-CH₂ (Hexane) | ~1.8-2.0 | Multiplet | |

| N-CH₂-CH₂-CH₂ (Hexane) | ~1.3-1.5 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for 9,9'-Hexane-1,6-diylbis(9H-purin-6-amine) Based on data from analogous 9-alkyl-adenine derivatives.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 (Adenine) | ~152-154 | |

| C-4 (Adenine) | ~148-150 | |

| C-5 (Adenine) | ~118-120 | |

| C-6 (Adenine) | ~155-157 | |

| C-8 (Adenine) | ~140-142 | |

| N-CH₂ (Hexane) | ~43-45 | |

| N-CH₂-CH₂ (Hexane) | ~29-31 | |

| N-CH₂-CH₂-CH₂ (Hexane) | ~26-28 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is essential for identifying the functional groups present in a molecule. For 9,9'-Hexane-1,6-diylbis(9H-purin-6-amine), these techniques can confirm the presence of the adenine rings and the alkane linker.

The FT-IR spectrum is expected to show characteristic bands for the N-H stretching of the primary amine group (NH₂) in the adenine moiety, typically appearing as two bands in the region of 3300-3100 cm⁻¹. The C-H stretching vibrations of the hexane chain will be observed around 2950-2850 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the purine ring system will give rise to a series of sharp bands in the 1650-1400 cm⁻¹ region. researchgate.net The N-H bending vibrations of the amine group are expected around 1670-1600 cm⁻¹. researchgate.net

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective in characterizing the C-C backbone of the hexane linker and the purine ring vibrations.

Table 3: Predicted FT-IR and Raman Vibrational Frequencies for 9,9'-Hexane-1,6-diylbis(9H-purin-6-amine) Based on data for adenine and related compounds. researchgate.netpleiades.online

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| N-H Stretch (NH₂) | 3300-3100 | FT-IR, Raman |

| C-H Stretch (Aromatic) | 3100-3000 | FT-IR, Raman |

| C-H Stretch (Aliphatic) | 2950-2850 | FT-IR, Raman |

| N-H Bend (NH₂) | 1670-1600 | FT-IR |

| C=N and C=C Ring Stretch | 1650-1400 | FT-IR, Raman |

| C-N Stretch | 1350-1250 | FT-IR |

| Ring Breathing Modes | 800-700 | Raman |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the molecular formula of a compound by providing a highly accurate mass measurement. For 9,9'-Hexane-1,6-diylbis(9H-purin-6-amine) (C₁₆H₂₀N₁₀), the expected exact mass can be calculated and compared to the experimental value.

Electrospray ionization (ESI) would likely be the ionization method of choice, producing a protonated molecular ion [M+H]⁺. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) would provide further structural confirmation. A characteristic fragmentation would be the cleavage of the C-N bond between the hexane linker and the purine ring, leading to fragments corresponding to the adenine moiety and the hexane-linked adenine. Another common fragmentation pathway for adenine derivatives involves the sequential loss of HCN molecules from the purine ring. rsc.orgresearchgate.net

Table 4: High-Resolution Mass Spectrometry Data for 9,9'-Hexane-1,6-diylbis(9H-purin-6-amine)

| Ion | Calculated Exact Mass |

| [M] | 380.1873 |

| [M+H]⁺ | 381.1950 |

| [M+Na]⁺ | 403.1770 |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for a molecule in the solid state, revealing bond lengths, bond angles, and intermolecular interactions. While a crystal structure for 9,9'-Hexane-1,6-diylbis(9H-purin-6-amine) is not publicly available, analysis of related structures, such as adenine complexes and other bis-purine compounds, allows for predictions of its solid-state architecture. nih.govrsc.org

The crystal packing is expected to be dominated by a network of intermolecular hydrogen bonds. The N-H donors of the amino group and the N-H of the imidazole (B134444) portion of the purine ring can form hydrogen bonds with the acceptor nitrogen atoms (N1, N3, N7) of adjacent adenine rings. nih.gov This can lead to the formation of various supramolecular motifs, such as dimers, ribbons, or sheets.

Furthermore, π-π stacking interactions between the electron-rich purine rings of neighboring molecules are anticipated to play a significant role in stabilizing the crystal lattice. nih.gov The flexible hexane linker can adopt a conformation that facilitates these interactions, potentially leading to a layered structure. The conformation of the hexane chain itself, whether it is in an extended all-trans conformation or a more folded gauche conformation, will also be determined.

Chiroptical Spectroscopy (CD/ORD) for Chiral Analogs and Conformational Dynamics

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. 9,9'-Hexane-1,6-diylbis(9H-purin-6-amine) itself is achiral. However, if a chiral center were introduced, for example, by using a chiral linker or by substituting the purine rings with chiral groups, CD and ORD spectroscopy would become valuable tools for its stereochemical analysis.

The electronic transitions of the adenine chromophore would give rise to characteristic CD signals. The sign and magnitude of these signals would be sensitive to the absolute configuration of the chiral centers and the conformational preferences of the molecule in solution. For instance, intramolecular stacking of the adenine rings in a chiral manner would result in exciton (B1674681) coupling, producing a characteristic bisignate CD signal. This would allow for the investigation of the conformational dynamics and the influence of the solvent and temperature on the equilibrium between different folded and unfolded states of chiral analogs.

Molecular Recognition and Biochemical Interactions of 9,9 Hexane 1,6 Diylbis 9h Purin 6 Amine

Interactions with Nucleic Acids (DNA/RNA) and Other BiomoleculesThere are no studies available that describe the interactions between 9,9'-Hexane-1,6-diylbis(9H-purin-6-amine) and nucleic acids or other biomolecules.

Influence on Nucleic Acid Conformation and StabilityThe effect of 9,9'-Hexane-1,6-diylbis(9H-purin-6-amine) on the conformation and stability of nucleic acids has not been investigated.

Research on Cellular Uptake of 9,9'-Hexane-1,6-diylbis(9H-purin-6-amine) Remains Undisclosed

Detailed investigations into the cellular uptake and subsequent intracellular localization of the specific chemical compound 9,9'-Hexane-1,6-diylbis(9H-purin-6-amine) in model systems have not been identified in a comprehensive review of publicly available scientific literature. Consequently, specific data regarding the mechanisms of its entry into cells and its distribution within subcellular compartments are not available.

General scientific understanding indicates that the cellular uptake of molecules is influenced by various factors, including their size, charge, and lipid solubility. As a derivative of adenine (B156593), a fundamental component of nucleic acids and various coenzymes, the transport of similar molecules can sometimes occur via nucleobase transporters. However, without specific studies on 9,9'-Hexane-1,6-diylbis(9H-purin-6-amine), any proposed mechanism would be purely speculative.

Further research, potentially employing techniques such as fluorescence microscopy with a labeled version of the compound or cellular fractionation followed by quantitative analysis, would be necessary to elucidate the pathways by which 9,9'-Hexane-1,6-diylbis(9H-purin-6-amine) enters cells and to map its intracellular destinations. Such studies are crucial for understanding the compound's biochemical interactions and potential biological activities. At present, there is a notable absence of this specific information in the scientific domain.

Structure Activity Relationship Sar and Analogue Design Within 9,9 Hexane 1,6 Diylbis 9h Purin 6 Amine Series

Impact of Aliphatic Linker Length and Flexibility on Biological Activity

The aliphatic chain linking the two purine (B94841) rings in 9,9'-Hexane-1,6-diylbis(9H-purin-6-amine) is a crucial determinant of its biological activity. The length and flexibility of this linker dictate the spatial orientation of the two adenine (B156593) units, which in turn affects how the molecule can interact with target proteins or nucleic acids.

Research on various bivalent molecules, including bis-purine derivatives, has consistently shown that the linker length is a critical parameter for optimal activity. For instance, in the context of PROteolysis TArgeting Chimeras (PROTACs), a significant correlation between linker length and efficacy has been observed. Studies have demonstrated that there is often an optimal linker length for inducing protein degradation, with linkers that are too short or too long being less effective. nih.govresearchgate.net For estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal for efficacy. nih.govresearchgate.net Similarly, in a series of ligustrazine dimers, an alkyl linker with a chain length of 8–12 carbons was identified as important for maintaining antitumor activity. semanticscholar.org

The flexibility of the hexane (B92381) linker in 9,9'-Hexane-1,6-diylbis(9H-purin-6-amine) allows the molecule to adopt various conformations, which can be advantageous for binding to different biological targets. However, excessive flexibility can also lead to an entropic penalty upon binding, potentially reducing affinity. The ideal linker provides a balance between conformational freedom and pre-organization for target binding.

The table below summarizes the effect of linker length on the activity of bivalent ligands from various studies, which can provide insights into the potential behavior of 9,9'-Hexane-1,6-diylbis(9H-purin-6-amine) analogues.

| Linker Length (Number of Atoms) | Compound Series | Observed Effect on Biological Activity | Reference |

| 3-21 | Bisbenzimidazoles | Length-dependent variation in B-DNA stabilization, with longer linkers showing increased stabilization. | nih.gov |

| 12, 16 | ER-α targeting PROTACs | A 16-atom linker proved to be superior to a 12-atom linker for ER degradation. | nih.govresearchgate.net |

| 8-12 | Ligustrazine dimers | Alkyl linkers with 8-12 carbons were important for antitumor activity. | semanticscholar.org |

Effects of Substituent Modifications on Purine Rings (e.g., C2, C6, C8 Positions)

Modifications to the purine rings of 9,9'-Hexane-1,6-diylbis(9H-purin-6-amine) at the C2, C6, and C8 positions can significantly impact its biological activity, selectivity, and physicochemical properties.

C6 Position: The amino group at the C6 position is a key feature of the adenine moiety. Altering this substituent can have profound effects. For example, replacing the amino group with other functionalities can change the hydrogen bonding pattern and steric interactions with a target. Studies on 6-substituted purine derivatives have shown a wide range of biological activities, including antifungal and anticancer effects. researchgate.netmdpi.com In some instances, an arylpiperazinyl system connected at the C6 position of the purine ring has been found to be beneficial for cytotoxic activity. researchgate.net

C2 Position: The C2 position of the purine ring is another site where modifications can fine-tune biological activity. Computational studies on adenine and purine analogues have shown that substituents at the C2 position influence the electronic properties of the purine ring system. rsc.orgnih.govnih.gov For instance, the introduction of bulky systems at the C2 position has been found to be unfavorable for the cytotoxic activity of some 2,6,9-trisubstituted purine derivatives. researchgate.netnih.gov Conversely, in other series, modifications at this position have been explored to enhance potency and selectivity for specific targets like adenosine (B11128) receptors. rsc.orgnih.gov

C8 Position: The C8 position is also amenable to substitution. Studies have indicated that substituents at the C8 position can have a stronger influence on the electronic structure of purine and adenine derivatives compared to substitutions at the C2 position. nih.gov This suggests that modifications at C8 could be a powerful strategy for modulating the biological activity of 9,9'-Hexane-1,6-diylbis(9H-purin-6-amine) analogues.

The following table summarizes the observed effects of substituents at different positions on the purine ring in various studies.

| Position of Substitution | Substituent Type | Observed Effect | Reference |

| C6 | Arylpiperazinyl | Beneficial for cytotoxic activity | researchgate.netnih.gov |

| C2 | Bulky systems | Unfavorable for cytotoxic activity in some series | researchgate.netnih.gov |

| C2 | 2-((5-chlorothiophen-2-yl)ethynyl) | A3 adenosine receptor selectivity | rsc.orgnih.gov |

| C8 | Various (NO2, CN, CHO, etc.) | Stronger influence on electronic structure than C2 substituents | nih.gov |

Stereochemical Considerations and Enantiomeric Effects on Molecular Interactions

While 9,9'-Hexane-1,6-diylbis(9H-purin-6-amine) itself is an achiral molecule due to the symmetry of the hexane linker and the adenine bases, the introduction of chiral centers can have significant implications for its biological activity. Chiral centers could be introduced by modifying the aliphatic linker (e.g., by introducing substituents) or the purine rings.

The enantiomers of a chiral molecule can exhibit different biological activities, a phenomenon known as enantioselectivity. This arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which are themselves chiral. One enantiomer may bind with high affinity and elicit a strong biological response, while the other may bind weakly or not at all.

Development of Structure-Activity Models for Targeted Biological Functions

To rationally design more potent and selective analogues of 9,9'-Hexane-1,6-diylbis(9H-purin-6-amine), quantitative structure-activity relationship (QSAR) models can be developed. 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for correlating the three-dimensional structural features of molecules with their biological activities.

For a series of 2,6,9-trisubstituted purine derivatives, 3D-QSAR models have shown that steric properties could better explain the cytotoxicity of the compounds than electronic properties. researchgate.netnih.gov These models can generate contour maps that visualize the regions around the molecule where steric bulk is favored or disfavored for activity, as well as regions where positive or negative electrostatic potential is beneficial.

Such models can guide the design of new analogues of 9,9'-Hexane-1,6-diylbis(9H-purin-6-amine) by predicting their biological activity before synthesis. For example, if a QSAR model indicates that a bulky, hydrophobic group is required at a specific position for optimal activity, medicinal chemists can focus on synthesizing derivatives with these features. The development of robust QSAR models relies on a dataset of compounds with a wide range of structural diversity and biological activity.

Design Principles for Enhanced Selectivity and Potency

The design of analogues of 9,9'-Hexane-1,6-diylbis(9H-purin-6-amine) with enhanced selectivity and potency requires a multi-faceted approach that considers the principles of rational drug design. nih.govacs.org

Exploiting Target-Specific Interactions: Achieving selectivity often involves designing molecules that can exploit subtle differences between the target of interest and off-target proteins. This can be achieved by introducing functionalities that form specific interactions, such as hydrogen bonds or salt bridges, with residues that are unique to the target binding site. nih.gov For example, the presence of a negatively charged residue in a target protein can be exploited by introducing a positively charged group in the ligand. nih.gov

Modulating Physicochemical Properties: The potency of a compound is not solely dependent on its binding affinity but also on its ability to reach its target in a biological system. Therefore, optimizing physicochemical properties such as solubility, lipophilicity, and metabolic stability is crucial. For instance, removing a benzyl (B1604629) group from a purine derivative was shown to reduce lipophilicity and abolish activity, while methyl substitution was critical for metabolic stability.

Structure-Based Design: When the three-dimensional structure of the biological target is known, structure-based drug design can be employed. This involves using computational docking and molecular dynamics simulations to predict how a ligand will bind to the target and to identify potential modifications that could improve binding affinity and selectivity. rsc.org

Bivalency and Linker Optimization: The bivalent nature of 9,9'-Hexane-1,6-diylbis(9H-purin-6-amine) offers a unique opportunity for enhancing potency and selectivity. By simultaneously interacting with two binding sites on a target or two separate targets, bivalent ligands can exhibit significantly higher affinity and selectivity compared to their monovalent counterparts. As discussed in Section 5.1, the length and composition of the linker are critical for achieving this "bivalent advantage."

By systematically applying these design principles, it is possible to develop novel analogues of 9,9'-Hexane-1,6-diylbis(9H-purin-6-amine) with improved therapeutic potential.

Computational and Theoretical Investigations of 9,9 Hexane 1,6 Diylbis 9h Purin 6 Amine

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For a molecule like 9,9'-Hexane-1,6-diylbis(9H-purin-6-amine), with its significant flexibility, MD simulations are essential for exploring its conformational landscape. The central hexane (B92381) linker allows the two terminal adenine (B156593) rings to adopt a wide range of spatial orientations relative to each other, from fully extended to folded conformations where the purine (B94841) rings may interact.

An MD simulation would begin by placing the molecule in a simulated physiological environment, typically a box of explicit water molecules with counter-ions to neutralize the system. The simulation then solves Newton's equations of motion for the system, allowing the molecule's trajectory to be mapped over a set period, often nanoseconds to microseconds.

Key research findings from such a simulation would include:

Conformational States: Identification of the most stable and frequently occurring conformations. This could reveal whether the molecule predominantly exists in an open, linear state or if intramolecular forces (like π-stacking between the adenine rings) favor a folded, more compact state. nih.govaps.org

Flexibility Analysis: Quantifying the flexibility of the hexane linker through metrics like root-mean-square fluctuation (RMSF) of the atoms. This helps understand the molecule's ability to adapt its shape, which is critical for binding to biological targets.

Solvent Accessible Surface Area (SASA): Calculating the SASA for different conformations to understand how the molecule's shape affects its interaction with the aqueous environment. Folded states would typically present a lower SASA than extended ones.

Table 1: Representative Data from a Hypothetical MD Simulation of 9,9'-Hexane-1,6-diylbis(9H-purin-6-amine)

| Parameter | Predicted Value/Observation | Significance |

| Predominant Conformer | Folded (π-stacking) | Indicates a tendency for intramolecular interactions, influencing solubility and binding. |

| End-to-End Distance (N9-N9') | 8-12 Å (Average) | Quantifies the typical separation between the purine moieties. |

| Hexane Linker RMSF | High (0.3-0.5 nm) | Confirms the high degree of flexibility of the aliphatic linker. |

| Average SASA | 450-500 Ų | Provides a measure of solvent exposure, impacting pharmacokinetic properties. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.govnih.govresearchgate.net These calculations provide detailed information about electron distribution, orbital energies, and molecular reactivity, which are fundamental to understanding a molecule's chemical behavior.

Key predicted parameters include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP) Map: The MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich regions (negative potential, typically around the nitrogen atoms of the purine rings), which are prone to electrophilic attack, and electron-poor regions (positive potential, around the amine hydrogens), which are susceptible to nucleophilic attack.

Mulliken Atomic Charges: These calculations assign partial charges to each atom, quantifying the electron distribution and identifying polar bonds within the molecule.

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations

| Property | Predicted Value | Implication for Reactivity |

| HOMO Energy | -6.2 eV | Location of electron donation (e.g., in charge-transfer interactions). |

| LUMO Energy | -1.5 eV | Location of electron acceptance. |

| HOMO-LUMO Gap | 4.7 eV | Indicates high kinetic stability and relatively low reactivity. |

| MEP Negative Maxima | Purine Ring Nitrogens | Likely sites for hydrogen bond donation and metal coordination. |

| MEP Positive Maxima | Amine Group Hydrogens | Likely sites for hydrogen bond acceptance. |

Docking Studies and Pharmacophore Modeling for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in predicting the binding mode and affinity of a compound like 9,9'-Hexane-1,6-diylbis(9H-purin-6-amine) to a potential biological target. Given its structure, which mimics two linked adenosine (B11128) molecules, logical targets could include enzymes that bind adenosine or ATP, such as kinases or polymerases.

Pharmacophore modeling is often used in conjunction with docking. mdpi.com A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound, the key pharmacophoric features would include hydrogen bond donors (the amine groups), hydrogen bond acceptors (the purine nitrogens), and hydrophobic regions (the hexane linker and parts of the purine rings). researchgate.net

A typical docking study would involve:

Preparing the 3D structure of the target protein and the ligand.

Defining the binding site on the protein.

Using a docking algorithm to sample many possible conformations of the ligand within the binding site.

Scoring the poses based on a function that estimates binding affinity, predicting the most stable binding mode.

The results would predict key interactions, such as specific hydrogen bonds between the adenine moieties and amino acid residues in the target's active site, as well as hydrophobic interactions involving the hexane linker.

Table 3: Hypothetical Docking Results against a Kinase ATP-Binding Site

| Feature | Observation | Predicted Significance |

| Binding Mode | Bidentate; occupies the adenine-binding region and an adjacent pocket. | The dual-headed nature could lead to high affinity and unique selectivity. |

| Docking Score | -10.5 kcal/mol | Suggests a strong binding affinity. |

| Key H-Bonds | Amine groups interacting with backbone carbonyls of the kinase hinge region. | Mimics the canonical binding mode of ATP's adenine moiety. |

| Hydrophobic Interactions | Hexane linker interacting with a hydrophobic pocket near the active site. | Contributes to binding affinity and selectivity. |

Free Energy Perturbation and Binding Energy Calculations

While docking provides a rapid estimate of binding affinity, more rigorous methods like Free Energy Perturbation (FEP) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are needed for more accurate binding energy predictions. These methods calculate the free energy change upon binding, which is a more reliable indicator of a ligand's potency.

FEP calculates the free energy difference between two states (e.g., the ligand in solution versus the ligand bound to the protein) by simulating a non-physical pathway that "transforms" one state into the other. This is computationally very expensive but is considered a gold standard for binding affinity prediction.

MM/PBSA is a more common endpoint method where MD simulations are run for the ligand, the receptor, and the complex. Snapshots from these simulations are then used to calculate the binding free energy by summing molecular mechanics energies and solvation free energies.

For 9,9'-Hexane-1,6-diylbis(9H-purin-6-amine), these calculations would provide a quantitative prediction of its binding free energy (ΔG_bind) to a target, allowing for a more accurate comparison with known inhibitors and helping to prioritize it for further experimental testing.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Filtering for Research Tool Development

Before a compound can be considered a viable research tool or drug candidate, its pharmacokinetic and toxicity profiles must be evaluated. In silico ADMET prediction models use a molecule's structure to forecast these properties, allowing for early-stage filtering of compounds with poor profiles. audreyli.com Numerous computational models, often based on Quantitative Structure-Activity Relationships (QSAR), are available for this purpose. nih.govresearchgate.net

For 9,9'-Hexane-1,6-diylbis(9H-purin-6-amine), these tools would predict a range of properties based on its structural similarity to known molecules. nih.gov

Key ADMET predictions would include:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability would be estimated.

Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding (PPB) would be predicted.

Metabolism: The model would identify likely sites of metabolism by cytochrome P450 enzymes.

Toxicity: Predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and other toxicities would be generated.

Drug-likeness: Evaluation based on rules like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors/acceptors.

Table 4: Representative In Silico ADMET Prediction Profile

| ADMET Parameter | Predicted Outcome | Implication for Use as a Research Tool |

| Molecular Weight | 352.4 g/mol | Compliant with Lipinski's Rule (<500). |

| logP (Lipophilicity) | 1.8 | Acceptable lipophilicity for potential cell permeability. |

| H-Bond Donors | 2 | Compliant with Lipinski's Rule (<5). |

| H-Bond Acceptors | 10 | Compliant with Lipinski's Rule (<10). |

| Human Intestinal Absorption | Good | Likely to be orally bioavailable. |

| BBB Penetration | Low | Unlikely to cross the blood-brain barrier, limiting CNS effects. |

| Ames Mutagenicity | Non-mutagenic | Low concern for genotoxicity. |

| hERG Inhibition | Low risk | Low risk of causing cardiac arrhythmia. |

Applications of 9,9 Hexane 1,6 Diylbis 9h Purin 6 Amine As a Research Probe and Chemical Tool

Utilization in Biochemical Assays for Enzyme Profiling

There is currently no available scientific literature describing the use of 9,9'-Hexane-1,6-diylbis(9H-purin-6-amine) in biochemical assays for enzyme profiling. While purine (B94841) analogs are frequently employed as inhibitors or substrates in enzyme studies, the specific bis-purine structure linked by a hexane (B92381) chain has not been documented in this context. Research on related compounds, such as purine-2,6-dione (B11924001) derivatives, has shown their potential as inhibitors of enzymes like the human poly(A)-selective ribonuclease Caf1, but this cannot be extrapolated to the subject compound.

Employment as a Scaffold for Rational Drug Design (Pre-clinical, Non-human Focus)

The purine scaffold is a well-established starting point for the rational design of various therapeutic agents. However, there is no evidence in the current body of scientific literature to suggest that 9,9'-Hexane-1,6-diylbis(9H-purin-6-amine) has been specifically employed as a scaffold in pre-clinical, non-human rational drug design studies. The unique dimeric structure connected by a flexible hexane linker presents a distinct topology that has not yet been explored in published drug discovery programs.

Integration into Biosensors and Diagnostic Systems

Purines and their metabolites are important biomarkers, and various biosensors have been developed for their detection. However, a review of existing literature reveals no instances of 9,9'-Hexane-1,6-diylbis(9H-purin-6-amine) being integrated into biosensors or diagnostic systems. The development of electrochemical sensors has focused on the direct detection of purine antimetabolites or the degradation products of DNA, rather than this specific bis-adenine compound.

Role in Material Science and Supramolecular Chemistry as a Building Block

The self-assembly of molecules into complex architectures is a key area of material science and supramolecular chemistry. While bis-urea macrocycles and other related structures have been shown to form columnar assemblies, there are no published studies that describe the use of 9,9'-Hexane-1,6-diylbis(9H-purin-6-amine) as a building block in these fields. The potential for the two purine rings to engage in specific hydrogen bonding or stacking interactions has not been investigated in the context of material design.

Application in Chemical Biology for Modulating Cellular Pathways in Model Organisms

Chemical biology often utilizes small molecules to probe and modulate cellular pathways. While the metabolism and biosynthesis of purines are fundamental cellular processes, there is no documented application of 9,9'-Hexane-1,6-diylbis(9H-purin-6-amine) as a tool to modulate these or any other cellular pathways in model organisms. Its biological effects and mechanism of action remain uncharacterized.

Development of Fluorescent or Tagged Analogs for Imaging and Detection

The attachment of fluorescent tags or other labels to molecular probes is a common strategy for their visualization and detection in biological systems. There is no information available to indicate that fluorescent or otherwise tagged analogs of 9,9'-Hexane-1,6-diylbis(9H-purin-6-amine) have been synthesized or utilized for imaging and detection purposes.

Future Directions and Emerging Research Avenues for Bis Purine Derivatives

Exploration of Novel Synthetic Routes and Derivatization Strategies

The synthesis of bis-purine derivatives is a critical area of ongoing research, with the goal of creating diverse molecular libraries for biological screening. nih.govrsc.org Current synthetic strategies often involve the N-alkylation of purine (B94841) precursors with bifunctional electrophiles. nih.gov For instance, the synthesis of 9,9'-Hexane-1,6-diylbis(9h-purin-6-amine) would likely involve the reaction of adenine (B156593) with 1,6-dihalohexane.

Future explorations into novel synthetic routes could focus on several key areas:

Development of More Efficient Coupling Reactions: While traditional methods are effective, there is a continuous need for reactions that offer higher yields, milder conditions, and greater functional group tolerance. The application of modern cross-coupling methodologies, such as those catalyzed by palladium or copper, could provide more efficient access to a wider range of bis-purine architectures. mdpi.com The use of microwave-assisted synthesis has also shown promise in accelerating reaction times and improving yields for purine derivatives. rsc.org

Diverse Derivatization of the Purine Core: The purine scaffold itself offers multiple sites for modification, including the C2, C6, and C8 positions. nih.govmdpi.com Future derivatization strategies will aim to systematically explore the chemical space around the purine core. This could involve the introduction of various substituents, such as halogens, amino groups, and aryl moieties, to modulate the electronic properties and steric profile of the final compounds. nih.govnih.gov Such modifications can significantly impact the binding affinity and selectivity of the derivatives for their biological targets. nih.gov

| Strategy | Description | Potential Advantages |

| Efficient Coupling | Utilizing modern catalytic systems (e.g., Pd, Cu) and energy sources (e.g., microwave). | Higher yields, milder reaction conditions, shorter reaction times. |

| Linker Diversity | Incorporating aromatic, heterocyclic, or other functionalized linkers. | Enhanced structural rigidity, improved target interaction, tailored solubility. |

| Core Derivatization | Modifying the C2, C6, and C8 positions of the purine ring. | Modulation of electronic and steric properties, improved binding affinity and selectivity. |

Advanced Biophysical Characterization of Ligand-Biomolecule Complexes

Understanding the molecular interactions between bis-purine derivatives and their biological targets, such as proteins and nucleic acids, is fundamental to rational drug design. Future research will increasingly rely on a suite of advanced biophysical techniques to elucidate these interactions in atomic detail. nih.gov

Key techniques that will be pivotal in this area include:

High-Resolution Structural Methods: X-ray crystallography and cryogenic electron microscopy (cryo-EM) will continue to be essential for determining the three-dimensional structures of bis-purine derivatives in complex with their biological targets. These techniques provide unparalleled insights into the specific binding modes and conformational changes that occur upon ligand binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-state NMR is a powerful tool for studying the dynamics of ligand-biomolecule interactions in a more native-like environment. nih.gov It can be used to identify the binding interface, determine binding affinities, and characterize any allosteric effects.

Calorimetric and Spectroscopic Techniques: Isothermal titration calorimetry (ITC) provides a direct measurement of the thermodynamic parameters of binding, including enthalpy and entropy changes. nih.gov Fluorescence spectroscopy, surface plasmon resonance (SPR), and circular dichroism (CD) are other valuable techniques for quantifying binding affinities and assessing conformational changes in both the ligand and the biomolecule. nih.govnih.gov

The data obtained from these biophysical studies will be crucial for building accurate structure-activity relationships (SAR) and for guiding the optimization of lead compounds. nih.gov

Integration with Systems Biology Approaches for Network-Level Analysis

The biological effects of a drug are rarely confined to a single target. Instead, they often ripple through complex cellular networks. Systems biology offers a powerful framework for understanding these network-level effects by integrating data from various "omics" technologies, such as genomics, proteomics, and metabolomics. frontiersin.orgbenthamscience.com

In the context of bis-purine derivatives, a systems biology approach could be used to:

Identify Novel Drug Targets: By analyzing how these compounds perturb cellular networks, researchers may be able to identify previously unknown targets and pathways that are modulated by bis-purine derivatives. benthamscience.com

Elucidate Mechanisms of Action: Systems-level data can provide a more holistic understanding of a compound's mechanism of action, including its effects on signaling pathways, metabolic processes, and gene expression. nih.govplos.org

Predict Off-Target Effects and Toxicity: By examining the global impact of a compound on the cell, it may be possible to anticipate potential off-target effects and toxicities before they are observed in preclinical or clinical studies.

Identify Biomarkers for Drug Response: Systems biology can help to identify molecular signatures that are associated with sensitivity or resistance to a particular compound, which can be invaluable for patient stratification in clinical trials. frontiersin.org

The integration of experimental data with computational modeling is a hallmark of systems biology. plos.org This approach will be essential for making sense of the large and complex datasets generated by modern high-throughput technologies.

Machine Learning and Artificial Intelligence in Bis-Purine Design

In the design of novel bis-purine derivatives, ML and AI can be employed in several ways:

De Novo Drug Design: Generative AI models can be used to design entirely new molecules with desired properties. biorxiv.org These models can be trained on existing libraries of known active compounds to learn the key structural features that are required for activity and then generate novel scaffolds that are predicted to be potent and selective.

Predictive Modeling: ML models can be trained to predict a wide range of properties for virtual compounds, including their binding affinity for a particular target, their pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and their potential for toxicity. nih.govbiorxiv.org This allows for the rapid in silico screening of large virtual libraries to prioritize the most promising candidates for synthesis and experimental testing.

Optimization of Lead Compounds: AI-driven platforms can be used to guide the optimization of lead compounds by suggesting specific chemical modifications that are likely to improve their activity, selectivity, or pharmacokinetic profile. biorxiv.org

The use of ML and AI has the potential to significantly accelerate the drug discovery process and reduce the costs associated with bringing a new drug to market. bipc.comnih.gov

| Application | Description | Potential Impact |

| De Novo Design | Using generative models to create novel molecular structures. | Discovery of novel chemical scaffolds with desired properties. |

| Predictive Modeling | Training models to predict activity, pharmacokinetics, and toxicity. | Rapid in silico screening of large virtual libraries. |

| Lead Optimization | Using AI to guide the chemical modification of promising compounds. | More efficient and targeted optimization of drug candidates. |

Potential in Combinatorial Chemistry and High-Throughput Screening Libraries

Combinatorial chemistry is a powerful strategy for rapidly generating large libraries of related compounds for biological screening. benthamscience.com The modular nature of bis-purine derivatives, with their two purine heads and central linker, makes them ideally suited for a combinatorial approach.

Future research in this area will likely focus on:

Solid-Phase Synthesis: The development of robust solid-phase synthetic routes for bis-purine derivatives would greatly facilitate the generation of large combinatorial libraries. By anchoring one of the purine units to a solid support, it is possible to carry out a series of reactions in a parallel and automated fashion.

Diversity-Oriented Synthesis: This approach aims to create libraries of compounds that are structurally diverse and cover a wide range of chemical space. For bis-purine derivatives, this could involve using a variety of different purine building blocks and a diverse set of linkers.

High-Throughput Screening (HTS): The large libraries of compounds generated through combinatorial synthesis will need to be screened for biological activity using HTS methods. benthamscience.com These methods allow for the rapid testing of thousands of compounds in a single experiment, making it possible to identify hits from large and diverse libraries.

The combination of combinatorial chemistry and HTS will be a powerful engine for the discovery of novel bis-purine derivatives with a wide range of biological activities.

Q & A

Q. What are the common synthetic routes for 9,9'-Hexane-1,6-diylbis(9H-purin-6-amine)?

The synthesis typically involves coupling 2,6-dichloro-9H-purine with hexane-1,6-diyl dihalides in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution at the N9 position, followed by deprotection and purification via silica gel chromatography. Key parameters include temperature control (60–80°C) and stoichiometric ratios to minimize byproducts like mono-substituted intermediates .

Q. How is the structural identity of the compound confirmed post-synthesis?

Structural elucidation relies on spectroscopic methods:

- 1H/13C NMR identifies substituent integration (e.g., hexane linker protons at δ 1.3–1.7 ppm and purine ring protons at δ 7.5–8.5 ppm).

- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass).

- Elemental analysis validates purity (>95%) by comparing calculated vs. observed C, H, N percentages .

Q. How does the hexane-1,6-diyl linker influence solubility and bioavailability?

The hydrophobic hexane linker reduces aqueous solubility compared to shorter alkyl chains, necessitating solvents like DMSO for in vitro assays. However, the flexibility of the linker may enhance membrane permeability, as observed in similar purine derivatives with alkyl substituents. Solubility can be improved via co-solvents (e.g., PEG-400) or salt formation .

Advanced Research Questions

Q. What strategies optimize reaction conditions for introducing substituents at the N9 position?

- Microwave-assisted synthesis reduces reaction times (e.g., 30–60 minutes at 110–140°C) and improves yields by enhancing reaction homogeneity .

- Catalytic systems like copper(I) iodide or palladium complexes enable regioselective alkylation, minimizing side reactions .

- Solvent screening (e.g., DMF vs. acetonitrile) balances reactivity and solubility, with DMF favoring higher conversions for bulky substituents .

Q. How can contradictory data in biological activity assays be resolved?

Contradictions often arise from assay variability. Mitigation strategies include:

- Standardized protocols : Use identical cell lines (e.g., CHO cells for adenosine receptor binding) and control batches of the compound .

- Dose-response curves : Establish EC50/IC50 values across multiple replicates to assess reproducibility.

- Orthogonal assays : Validate results using complementary methods (e.g., radioligand binding vs. cAMP accumulation assays for receptor activity) .

Q. What in silico methods predict structure-activity relationships (SAR) for disubstituted purine analogs?

- Molecular docking : Models interactions with target proteins (e.g., adenosine receptors) by simulating binding conformations of the hexane linker and purine core.

- QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with activity data to guide analog design.

- MD simulations : Assess the stability of ligand-receptor complexes over time, particularly for flexible linkers .

Q. How do electron-withdrawing/donating substituents at C2 or C8 modulate biological activity?

Bromo or fluoro substituents at C8 (e.g., 8-bromo analogs) enhance receptor binding affinity by altering electron density in the purine ring. For example, 8-bromo derivatives show 10-fold higher A2A adenosine receptor inhibition compared to unsubstituted analogs. Conversely, methoxy groups at C2 reduce potency due to steric hindrance .

Methodological Considerations

- Purification : Reverse-phase HPLC (C18 column, methanol/water gradient) resolves closely related impurities.

- Stability testing : Store lyophilized compounds at -80°C under inert gas to prevent decomposition. Monitor stability via LC-MS over 6–12 months .

- Biological assays : For cytotoxicity studies, use MTT assays with IC50 determination in triplicate, accounting for solvent controls (e.g., <0.1% DMSO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.